An In-Depth Technical Guide to 3-(Isobutyrylamino)benzoic Acid
An In-Depth Technical Guide to 3-(Isobutyrylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-(Isobutyrylamino)benzoic acid. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and provides predicted properties and generalized experimental protocols based on structurally related compounds.
Chemical Identity and Physical Properties
3-(Isobutyrylamino)benzoic acid, also known as 3-(2-methylpropanamido)benzoic acid, is an N-acylated derivative of 3-aminobenzoic acid.
Table 1: General and Physicochemical Properties of 3-(Isobutyrylamino)benzoic acid
| Property | Value | Source/Notes |
| IUPAC Name | 3-(2-Methylpropanamido)benzoic acid | IUPAC Nomenclature |
| CAS Number | 28533-44-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2] |
| Molecular Weight | 207.23 g/mol | [1][2] |
| Appearance | White solid (predicted) | Based on related compounds |
| Melting Point | 229–232 °C (of a similar compound) | [4] |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (predicted) | Based on the structure |
| pKa | ~4-5 (predicted) | Based on benzoic acid and related compounds |
Synthesis of 3-(Isobutyrylamino)benzoic Acid
The synthesis of 3-(Isobutyrylamino)benzoic acid is typically achieved through the acylation of 3-aminobenzoic acid with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride.
General Experimental Protocol: Acylation using Isobutyryl Chloride
This protocol is a generalized procedure based on standard organic synthesis methodologies for N-acylation of aminobenzoic acids.
Materials:
-
3-Aminobenzoic acid
-
Isobutyryl chloride
-
A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for recrystallization (e.g., ethanol/water mixture, ethyl acetate/hexane mixture)
Procedure:
-
Dissolution: Dissolve 3-aminobenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If using an aqueous base, dissolve the 3-aminobenzoic acid in the aqueous base solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Addition of Acylating Agent: Slowly add isobutyryl chloride dropwise to the stirred solution. If a non-aqueous base like pyridine or triethylamine is used, it should be added to the initial solution of 3-aminobenzoic acid before the addition of isobutyryl chloride.
-
Reaction: Allow the reaction to proceed at 0 °C for a specified time (typically 1-3 hours) and then let it warm to room temperature, stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If a non-aqueous solvent was used, wash the organic layer sequentially with dilute HCl (to remove the base), water, and brine.
-
If a biphasic system was used, separate the aqueous layer.
-
-
Acidification: Acidify the aqueous layer (or the combined aqueous washes from the non-aqueous work-up) with dilute HCl until a precipitate forms. The pH should be acidic to ensure the protonation of the carboxylic acid group.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude 3-(Isobutyrylamino)benzoic acid by recrystallization from a suitable solvent system to obtain a pure, crystalline solid.
-
Drying: Dry the purified product under vacuum.
Analytical Characterization
The structure and purity of synthesized 3-(Isobutyrylamino)benzoic acid would be confirmed using a combination of spectroscopic and chromatographic methods.
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for 3-(Isobutyrylamino)benzoic acid
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic Protons: Signals in the range of 7.5-8.5 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring. Amide N-H: A broad singlet around 8-10 ppm. Isobutyryl Methine Proton: A septet around 2.5-3.0 ppm. Isobutyryl Methyl Protons: A doublet around 1.1-1.3 ppm. Carboxylic Acid Proton: A broad singlet at >10 ppm. |
| ¹³C NMR | Carbonyl (Carboxylic Acid): ~168-175 ppm. Carbonyl (Amide): ~175-180 ppm. Aromatic Carbons: Signals in the range of 115-140 ppm. Isobutyryl Methine Carbon: ~35-40 ppm. Isobutyryl Methyl Carbons: ~18-20 ppm. |
| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): Broad band from 2500-3300. N-H Stretch (Amide): ~3300. C-H Stretch (Aromatic and Aliphatic): ~2870-3100. C=O Stretch (Carboxylic Acid): ~1700. C=O Stretch (Amide I): ~1650. N-H Bend (Amide II): ~1550. C-N Stretch and C-O Stretch: In the fingerprint region. |
| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺: m/z = 207. [M+H]⁺ (ESI+): m/z = 208. [M-H]⁻ (ESI-): m/z = 206. Key Fragments: Loss of the isobutyryl group, decarboxylation. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 3-(Isobutyrylamino)benzoic acid.
General HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for 3-(Isobutyrylamino)benzoic acid, the broader class of N-acylated aminobenzoic acids and benzoic acid derivatives have been investigated for various pharmacological properties.
-
Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties. N-acylation can modulate the lipophilicity and structural properties of aminobenzoic acids, potentially influencing their ability to interact with microbial membranes or enzymes[5][6].
-
Anti-inflammatory Activity: Several benzoic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX). The structural features of 3-(Isobutyrylamino)benzoic acid may warrant investigation into its potential as an anti-inflammatory agent[7][8][9].
Further research is required to elucidate any specific biological functions of 3-(Isobutyrylamino)benzoic acid. Screening in relevant biological assays would be the first step in identifying any potential therapeutic applications.
Conclusion
3-(Isobutyrylamino)benzoic acid is a readily synthesizable derivative of 3-aminobenzoic acid. While specific, experimentally determined physicochemical and biological data are scarce, its properties can be predicted based on its chemical structure and data from related compounds. This technical guide provides a framework for its synthesis and characterization, which can be utilized by researchers in the fields of medicinal chemistry, drug discovery, and materials science to further investigate this compound and its potential applications.
References
- 1. 28533-44-0 3-(Isobutyrylamino)benzoic acid AKSci 9145AD [aksci.com]
- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

